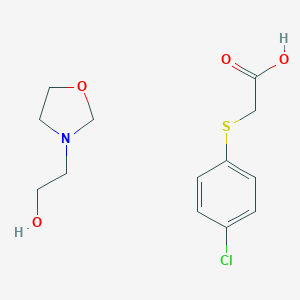
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that combines a thioether group with an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) typically involves the reaction of 4-chlorothiophenol with acetic acid derivatives and oxazolidineethanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxazolidine ring or the thioether group.
Substitution: Halogen substitution reactions can occur on the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents such as chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxazolidine rings and thioether groups.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may be used in the study of enzyme interactions and as a probe for understanding biochemical pathways involving thioether and oxazolidine groups.
Medicine
In medicine, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with target proteins, while the oxazolidine ring can interact with specific binding sites, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen heterocycles and exhibit diverse biological activities.
Oxadiazoles: Similar to oxazolidines, these compounds are used in medicinal chemistry for their pharmacological properties.
Thiadiazoles: These compounds share structural similarities and are known for their wide range of applications in drug discovery.
Uniqueness
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is unique due to its combination of a thioether group and an oxazolidine ring, which provides distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
105892-13-5 |
|---|---|
Fórmula molecular |
C13H18ClNO4S |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2 |
Clave InChI |
XJQIJANVRFEVNS-UHFFFAOYSA-N |
SMILES |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
SMILES canónico |
C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Key on ui other cas no. |
105892-13-5 |
Sinónimos |
((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















